LCL-464 -

LCL-464

Catalog Number: EVT-1535128
CAS Number:
Molecular Formula: C23H39N3O5
Molecular Weight: 437.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LCL-464 is an inhibitor of ceramidases.
Overview

LCL-464 is a novel compound identified as a potential chemotherapeutic agent, primarily functioning through the inhibition of acid ceramidase. This compound is part of a series of analogs developed to enhance the therapeutic efficacy against cancer by modulating sphingolipid metabolism, particularly by increasing ceramide levels and decreasing sphingosine levels in cells. The design and synthesis of LCL-464 were influenced by earlier compounds such as B13 and LCL204, which served as structural templates for developing more effective inhibitors targeting lysosomal acid ceramidase.

Source and Classification

LCL-464 is classified as an inhibitor of acid ceramidase, a key enzyme involved in sphingolipid metabolism. Its structural classification falls under the category of N-amino analogs of the B13 compound, which are designed to interact effectively with the enzyme's active site. The synthesis and bioevaluation of LCL-464 have been documented in various scientific studies, highlighting its potential applications in cancer therapy and other related fields .

Synthesis Analysis

Methods

The synthesis of LCL-464 involves several key steps:

  1. Starting Materials: The synthesis typically begins with indole derivatives, which are modified through alkylation reactions.
  2. Reagents: Various alkylating agents are used under acidic conditions to facilitate the formation of indolium ions, which are crucial intermediates in the synthesis process.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structural integrity and purity.

Technical Details

The synthetic pathway for LCL-464 includes the formation of specific functional groups that enhance its inhibitory activity against acid ceramidase. The incorporation of N,N-dimethyl groups is particularly significant, as these modifications improve binding affinity and selectivity towards the target enzyme .

Molecular Structure Analysis

Structure

LCL-464 has a complex molecular structure characterized by:

  • Core Structure: An indole framework that is common among related compounds.
  • Functional Groups: The presence of N,N-dimethyl groups that play a crucial role in its biological activity.

Data

The molecular formula for LCL-464 is C15H19N3O2, with a molecular weight of approximately 273.33 g/mol. Detailed structural data can be obtained from crystallographic studies or computational modeling approaches that provide insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

LCL-464 undergoes several chemical reactions that are critical for its function:

  1. Inhibition Mechanism: It inhibits acid ceramidase activity by binding to the enzyme's active site, thereby preventing the hydrolysis of ceramide into sphingosine.
  2. Cellular Uptake: The compound exhibits rapid cellular uptake, which influences its pharmacokinetics and efficacy in biological systems.

Technical Details

Experimental studies have shown that LCL-464 can inhibit ceramidase activity by approximately 50% at concentrations around 50 μM, demonstrating significant potency compared to other analogs like LCL204 .

Mechanism of Action

LCL-464 exerts its effects primarily through the following processes:

  • Ceramide Accumulation: By inhibiting acid ceramidase, LCL-464 leads to increased levels of ceramide within cells. This accumulation is associated with pro-apoptotic signaling pathways that can induce cell death in cancer cells.
  • Sphingosine Reduction: Concurrently, it reduces sphingosine levels, which may further contribute to its therapeutic effects by altering cell signaling dynamics.

Data from studies indicate that treatment with LCL-464 can increase specific ceramide species significantly while decreasing sphingosine levels to about 50% of control values .

Physical and Chemical Properties Analysis

Physical Properties

LCL-464 is typically presented as a solid at room temperature with stability under standard laboratory conditions. Its solubility profile varies depending on the solvent used, influencing its bioavailability.

Chemical Properties

Key chemical properties include:

  • pH Stability: The compound maintains stability across a range of pH levels, making it suitable for various biological environments.
  • Reactivity: Reactivity profiles suggest that LCL-464 can engage in further chemical modifications if necessary for enhanced therapeutic efficacy.

Relevant data from analytical methods such as high-performance liquid chromatography (HPLC) confirm its purity and stability over time .

Applications

LCL-464 has several scientific uses:

  1. Cancer Therapy: Its primary application lies in oncology, where it serves as a potential treatment option for various cancers by modulating sphingolipid metabolism.
  2. Research Tool: It is also utilized in research settings to study ceramide metabolism and its implications in cell signaling and apoptosis.
  3. Drug Development: Ongoing studies aim to refine LCL-464 and related compounds to improve their pharmacological profiles for clinical use.
Chemical Identity and Synthesis of LCL-464

Structural Characterization and Molecular Formula

LCL-464, chemically designated as (1R,2R)-2-N-(12’-N,N-dimethylaminododecanoylamino)-1-(4’’-nitrophenyl)-1,3-propandiol, is a rationally designed analog of the ceramidase inhibitor B-13. Its molecular formula is C₂₉H₅₁N₃O₄, with a molecular weight of 493.74 g/mol. Structurally, LCL-464 features three critical domains [1] [4] [6]:

  • A 4-nitrophenyl head group that confers stereospecific recognition.
  • A propandiol backbone with (1R,2R) chiral centers essential for bioactivity.
  • A 12-carbon fatty acid chain terminating in a tertiary dimethylamino group (pKa ~8.5). This basic amine enables lysosomotropic properties by protonation in acidic environments (pH 4.5–5.0), facilitating subcellular targeting [4] [6].

Table 1: Key Structural Features of LCL-464

DomainChemical MotifFunctional Role
Head Group4-NitrophenylTarget recognition via π-stacking
Chiral Backbone(1R,2R)-1,3-PropandiolStereospecific binding to ceramidase
Lipid Tail12-Carbon aliphatic chainMembrane anchoring
Terminal FunctionN,N-Dimethylamino groupLysosomal accumulation via protonation

Synthetic Pathways and Optimization Strategies

The synthesis of LCL-464 employs a multi-step strategy to integrate its complex domains while preserving stereochemistry [4] [6]:

  • Nitroaldol (Henry) Reaction: Forms the chiral propandiol backbone via condensation of 4-nitrobenzaldehyde with nitroethane, followed by diastereoselective reduction to yield the (1R,2R)-enantiomer.
  • Acylation: Coupling the backbone with 12-bromododecanoic acid activates the carboxylate for amide bond formation.
  • Amination: Nucleophilic displacement of bromide with dimethylamine installs the tertiary amine.
  • Purification: Reverse-phase chromatography isolates LCL-464 in >95% purity.

Optimization Challenges:

  • Tail Length: Early analogs with shorter chains (C8–C10) showed reduced lysosomal retention. The C12 chain optimizes lipophilicity (logP ~4.2) and cellular uptake [4].
  • Amine Basicity: Quaternary ammonium analogs (e.g., trimethylammonium) exhibited permanent cationic charges, impairing lysosomal membrane permeability. The tertiary amine in LCL-464 balances pH-dependent protonation and passive diffusion [6].

Structure-Activity Relationship (SAR) Studies

Systematic modifications of B-13 and LCL-204 revealed critical determinants for ceramidase inhibition [1] [4] [6]:

  • Amide Bond Necessity: Replacing the amide carbonyl (e.g., in LCL-204) with secondary amines caused lysosomal destabilization and non-specific protease activation. Retention of the amide in LCL-464 prevented off-target degradation of acid ceramidase (aCDase) [4].
  • Tertiary Amine Superiority: Analogs with primary (LCL-463) or secondary amines (LCL-488) showed <40% cellular aCDase inhibition at 10 μM. LCL-464’s dimethylamino group achieved 65% inhibition due to enhanced lysosomal accumulation [4].
  • Stereochemical Dependence: Inversion to (1S,2S) diastereomers abolished inhibitory activity, confirming enantioselective binding to aCDase’s catalytic pocket [1].

Table 2: Impact of Structural Modifications on Biological Activity

AnalogTail ModificationIn Vitro aCDase Inhibition (%)Cellular aCDase Inhibition (%)Lysosomal Stability
B-13Tetradecanoyl (C14)90<5High
LCL-204N-Myristylamine535Low (destabilizing)
LCL-463Primary amine (C12)2030Moderate
LCL-464N,N-Dimethylamine (C12)5565High

Data sourced from [4] [6] at 50 μM (in vitro) and 10 μM (cellular) concentrations.

Comparative Analysis with Parent Compound B-13

LCL-464 was engineered to overcome B-13’s limitation: poor lysosomal targeting. Key distinctions include [1] [4] [6]:

  • Cellular Potency: B-13 inhibits recombinant aCDase by 90% in vitro but fails in intact cells (<5% inhibition). Conversely, LCL-464 achieves 65% cellular inhibition at 10 μM due to pH-driven lysosomal accumulation.
  • Mechanistic Specificity: B-13 elevates all ceramide species (C14–C24) indiscriminately. LCL-464 selectively increases C14- and C16-ceramide by 300% and 143%, respectively, while reducing sphingosine (50% of control). This precision disrupts pro-survival sphingolipid metabolism in cancer cells [4].
  • Lysosomal Safety: Unlike first-generation analogs (e.g., LCL-204), LCL-464 avoids lysosomal membrane permeabilization and proteolytic degradation of aCDase. Western blot analysis confirmed aCDase protein levels remain stable post-LCL-464 treatment [4] [6].

Biochemical Impact:

  • In MDA-MB-231 breast cancer cells, LCL-464 induced apoptosis via caspase-3/7 activation, correlating with ceramide accrual [2].
  • Synergy studies demonstrate LCL-464 sensitizes cancer cells to Fas-ligand and chemotherapeutics by shifting the ceramide-sphingosine-1-phosphate rheostat toward apoptosis [9].

Properties

Product Name

LCL-464

IUPAC Name

N-((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)-12-(dimethylamino)dodecanamide

Molecular Formula

C23H39N3O5

Molecular Weight

437.58

InChI

InChI=1S/C23H39N3O5/c1-25(2)17-11-9-7-5-3-4-6-8-10-12-22(28)24-21(18-27)23(29)19-13-15-20(16-14-19)26(30)31/h13-16,21,23,27,29H,3-12,17-18H2,1-2H3,(H,24,28)/t21-,23-/m1/s1

InChI Key

XXIDLBHGCBHNCF-FYYLOGMGSA-N

SMILES

O=C(N[C@H](CO)[C@H](O)C1=CC=C([N+]([O-])=O)C=C1)CCCCCCCCCCCN(C)C

Solubility

Soluble in DMSO

Synonyms

LCL464; LCL 464; LCL-464

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.